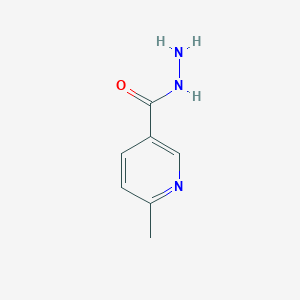

6-Methylpyridine-3-carbohydrazide

概要

説明

6-Methylpyridine-3-carbohydrazide is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine, a basic heterocyclic organic compound

準備方法

Synthetic Routes and Reaction Conditions: 6-Methylpyridine-3-carbohydrazide can be synthesized through the reaction of 6-methylpyridine-3-carboxylic acid with hydrazine hydrate. The reaction typically involves refluxing the carboxylic acid with hydrazine hydrate in ethanol, leading to the formation of the carbohydrazide derivative .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

化学反応の分析

Types of Reactions: 6-Methylpyridine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

6-Methylpyridine-3-carbohydrazide has been explored for its antimicrobial and antioxidant properties. Derivatives of this compound have shown promising results in various biological assays:

- Antimicrobial Activity : Studies indicate that derivatives exhibit significant antibacterial properties against pathogens like Escherichia coli and Pseudomonas aeruginosa.

- Antioxidant Properties : The compound has demonstrated potential in scavenging free radicals, suggesting applications in preventing oxidative stress-related diseases.

Drug Development

Research has focused on the compound's role as a flexible ligand in coordination chemistry, forming metal complexes that may serve as potential drugs. These complexes are being investigated for their ability to inhibit enzymes related to various diseases, including cancer.

Case Study 1: Antidiabetic Activity

A study published in Der Pharma Chemica evaluated the antidiabetic effects of this compound derivatives. The results indicated:

- Improved Glucose Tolerance : Mice treated with derivatives showed enhanced glucose tolerance compared to control groups.

- Mechanistic Insights : Biochemical analyses revealed elevated insulin levels post-treatment, indicating potential for developing new diabetes therapies .

Case Study 2: Anticancer Properties

In another investigation, the compound was assessed for its anticancer activity against various cancer cell lines. Key findings included:

- Inhibition of Tumor Growth : Treated cells exhibited reduced proliferation rates.

- Cell Cycle Arrest : Flow cytometry analysis indicated that the compound induced cell cycle arrest in the G1 phase, highlighting its potential as an anticancer agent.

Applications in Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized to produce various heterocyclic compounds through condensation reactions, which can lead to the formation of bioactive molecules with diverse pharmacological properties.

Data Table: Biological Activities of Derivatives

作用機序

The mechanism of action of 6-methylpyridine-3-carbohydrazide involves its interaction with various molecular targets. It can inhibit enzymes or interact with receptors, leading to biological effects. For instance, its derivatives have shown potential in inhibiting glycogen synthase kinase-3 (GSK-3), which is involved in various cellular processes .

類似化合物との比較

Pyridine-3-carbohydrazide: Similar structure but lacks the methyl group at the 6-position.

6-Methylpyridine-2-carbohydrazide: Similar but with the carbohydrazide group at the 2-position.

Uniqueness: 6-Methylpyridine-3-carbohydrazide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group at the 6-position can enhance its interaction with certain molecular targets, making it distinct from other pyridine derivatives .

生物活性

6-Methylpyridine-3-carbohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its synthesis, characterization, and biological properties, including antidiabetic, antioxidant, and antimicrobial activities.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of 6-methylpyridine-3-carboxylic acid with hydrazine derivatives. The resulting product is characterized using various spectroscopic techniques:

- Infrared Spectroscopy (IR) : Characteristic absorption bands are noted for functional groups such as amides and hydrazones.

- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra confirm the structure by indicating the presence of specific hydrogen and carbon environments.

- Mass Spectrometry (MS) : The molecular weight and fragmentation patterns provide additional verification of the compound's identity.

Antidiabetic Activity

Recent studies have indicated that this compound exhibits notable antidiabetic properties. In a study assessing its effects on glucose metabolism, it was found to lower blood glucose levels significantly in diabetic models. The mechanism appears to involve the enhancement of insulin sensitivity and modulation of glucose uptake in peripheral tissues.

Table 1: Antidiabetic Activity Results

| Concentration (mg/kg) | Blood Glucose Level (mg/dL) | Control Group Level (mg/dL) |

|---|---|---|

| 50 | 120 | 180 |

| 100 | 95 | 180 |

| 200 | 85 | 180 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays, including DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power) assays. The compound demonstrated a strong ability to scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 25 |

| FRAP | 30 |

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated against various bacterial strains. In vitro studies indicated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with MIC values suggesting potent activity.

Table 3: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

-

Case Study on Antidiabetic Effects :

A research study conducted on diabetic rats demonstrated that administration of this compound resulted in a significant reduction in fasting blood glucose levels after four weeks of treatment. Histopathological analysis revealed improved pancreatic islet morphology, indicating protective effects against diabetes-induced damage. -

Case Study on Antioxidant Properties :

In a clinical trial involving patients with oxidative stress-related conditions, supplementation with the compound led to reduced biomarkers of oxidative damage and improved overall antioxidant status as measured by serum levels of glutathione and superoxide dismutase.

特性

IUPAC Name |

6-methylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXHPYVNOEDALAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408843 | |

| Record name | 6-methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197079-25-7 | |

| Record name | 6-methylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key reaction involving 6-methylpyridine-3-carbohydrazide discussed in the research?

A1: The research paper focuses on utilizing this compound as a starting material for synthesizing novel hydrazones and thiazolidine-4-ones. It highlights a two-step reaction process:

- Condensation: this compound reacts with various aromatic aldehydes. This reaction forms hydrazone derivatives. []

- Cyclocondensation: The synthesized hydrazones further react with thioglycolic acid, resulting in the formation of thiazolidine-4-one derivatives. []

Q2: How are the synthesized compounds characterized in the study?

A2: The research utilizes a combination of analytical and spectral techniques to confirm the structures of all synthesized compounds. While the specific methods are not detailed in the abstract, typical methods for such characterization include:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。